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molecular formula C8H5IS B8575114 4-Iodobenzo[b]thiophene

4-Iodobenzo[b]thiophene

Cat. No. B8575114
M. Wt: 260.10 g/mol
InChI Key: SYQQTMAWMKRTND-UHFFFAOYSA-N
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Patent
US05968985

Procedure details

A mixture of 2-carboxy-4-iodobenzo[b]thiophene (2 g) and copper powder (0.05 g) in quinoline (10 ml) was heated at 200° C. for 2 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (50 ml) and ether (50 ml). The mixture was washed with 5% hydrochloric acid solution (3 times) and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with toluene to afford 4-iodobenzo[b]thiophene (1.55 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[C:12]([I:13])[C:6]=2[CH:5]=1)(O)=O>N1C2C(=CC=CC=2)C=CC=1.C(OCC)(=O)C.CCOCC.[Cu]>[I:13][C:12]1[C:6]2[CH:5]=[CH:4][S:8][C:7]=2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C1=CC2=C(S1)C=CC=C2I
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
0.05 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was washed with 5% hydrochloric acid solution (3 times) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with toluene

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=CC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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